REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10]C)[C:3]=1[C:4]#[N:5].Cl.[NH+]1C=CC=CC=1.O>C(OC)(C)(C)C>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:3]=1[C:4]#[N:5] |f:1.2|
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Name
|
|
Quantity
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151 g
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Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)OC
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Name
|
pyridinium hydrochloride
|
Quantity
|
346.5 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
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Control Type
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UNSPECIFIED
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Setpoint
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190 °C
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Type
|
CUSTOM
|
Details
|
stirred at this temperature for 5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
STIRRING
|
Details
|
by slowly stirring to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 80° C
|
Type
|
CUSTOM
|
Details
|
the phases were separated
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Type
|
EXTRACTION
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Details
|
the aqueous phase was back-extracted twice with 500 ml of methyl tert.-butyl ether
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Type
|
WASH
|
Details
|
The combined methyl tert.-butyl ether phases were washed once with 800 ml of 10% strength aqueous sodium hydroxide solution and once with 400 ml of water
|
Type
|
WASH
|
Details
|
washed three times with 500 ml of methylene chloride
|
Type
|
WASH
|
Details
|
Then, the combined organic phases were washed once with 10% strength hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Finally, the solvent was distilled off in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |